molecular formula C13H20BFN2O2 B1406920 (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid CAS No. 1704063-71-7

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

Cat. No. B1406920
CAS RN: 1704063-71-7
M. Wt: 266.12 g/mol
InChI Key: OMJLAYFYTVWDIB-UHFFFAOYSA-N
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Description

“(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C13H21BN2O2 and a molecular weight of 248.13 g/mol. It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .


Chemical Reactions Analysis

Organoboron compounds, like “this compound”, can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation, a process that involves the removal of the boron moiety, is not well developed for these compounds .

Scientific Research Applications

Synthesis and Crystal Structure

  • Amino-3-fluorophenyl boronic acid, a related compound, has been synthesized and its crystal structure analyzed. This compound is vital in creating glucose sensing materials that operate at physiological pH levels and is pivotal in the synthesis of biologically active compounds and pharmaceutical agents. It's also used in various synthetic chemistry applications like Suzuki cross-coupling reactions (Das, Alexeev, Sharma, Geib, & Asher, 2003).

Organic Synthesis

  • 3-borono-5-fluorobenzoic acid, another related compound, is important for organic synthesis. It's used in the synthesis of olefins, styrene, and biphenyl derivatives, which are applied in the synthesis of natural products and organic materials (Hai-xia, Ying, Yao-lan, Rui, & Chun-shen, 2015).

Development of Fluorescent Sensors

  • Boronic acids, including derivatives similar to the compound , are used in developing fluorescent sensors for biological active substances. This has implications for disease prevention, diagnosis, and treatment. The interaction of boronic acids with diols or strong Lewis bases like fluoride or cyanide anions enhances their utility in various sensing applications (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Application in Macrocyclic Chemistry

  • In macrocyclic chemistry, boronic esters, a group to which the given compound belongs, have shown significant promise. They are used in forming compounds derived from pyridinedimethanol and different aryl boronic acids, indicating their versatility and potential in developing new materials and chemical structures (Fárfan, Höpfl, Barba, Ochoa, Santillán, Gómez, & Gutiérrez, 1999).

Molecular Structure and Interaction Studies

  • Boronic acids are studied for their interactions with organic compounds and biological molecules, with applications in pharmaceuticals and biology. For example, the synthesis and characterization of an oxaborol derivative involving a boronic acid indicate the potential for developing molecular units that interact with other organic and biological molecules (Hernández-Negrete, Sotelo-Mundo, Esparza-Ponce, & Hernández-Paredes, 2021).

Fluorescence Quenching Studies

  • Boronic acid derivatives, closely related to the compound , have been studied for fluorescence quenching in alcohols. This research helps in understanding the behavior of these compounds in various environments, which is crucial for applications in sensing and diagnostics (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

properties

IUPAC Name

[3-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14(18)19)9-13(15)8-11/h7-9,18-19H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJLAYFYTVWDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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